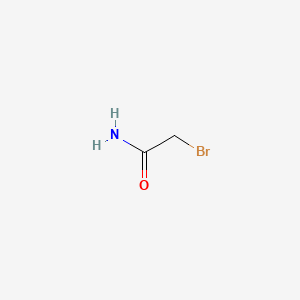

2-Bromoacetamide

Vue d'ensemble

Description

2-Bromoacetamide is a chemical compound with the molecular formula C₂H₄BrNO. It is commonly used as a brominating agent and an oxidizing agent for primary and secondary alcohols . The compound has a molecular weight of 137.96 g/mol and is known for its applications in various chemical reactions and industrial processes .

Applications De Recherche Scientifique

2-Bromoacetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It is used in the study of enzyme kinetics and protein modification.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active compounds.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromoacetamide involves its ability to act as a brominating and oxidizing agent. It targets specific molecular sites, such as hydroxyl groups in alcohols, leading to their oxidation. The bromine atom in this compound can also participate in substitution reactions, where it is replaced by other nucleophiles .

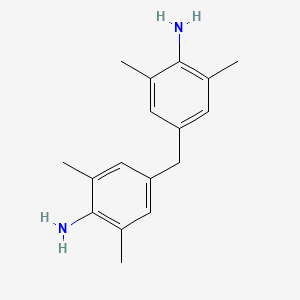

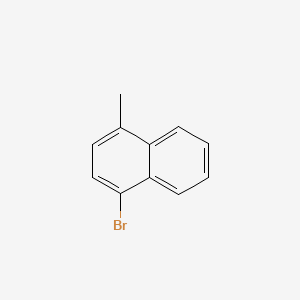

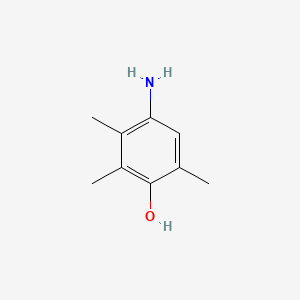

Similar Compounds:

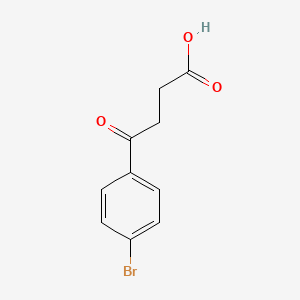

Bromoacetic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

Bromoacetyl Bromide: Contains two bromine atoms and is more reactive than this compound.

Chloroacetamide: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its dual role as a brominating and oxidizing agent. Its specific reactivity with alcohols and its ability to participate in substitution reactions make it a valuable reagent in organic synthesis .

Safety and Hazards

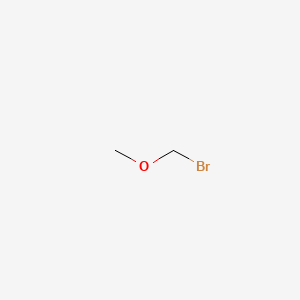

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromoacetamide can be synthesized through the reaction of ethyl bromoacetate with ammonia. The process involves the following steps :

- Ethyl bromoacetate is added to a three-neck flask equipped with mechanical stirring, a thermometer, and a separatory funnel.

- The mixture is cooled to -10°C using an ice-salt bath.

- A 10% ammonia solution is slowly added to the mixture while maintaining the temperature below -5°C.

- After the addition is complete, the mixture is stirred for an additional hour.

- The resulting crystals are filtered, washed with ether, and dried to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromoacetamide undergoes various types of chemical reactions, including:

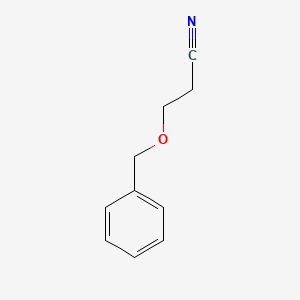

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

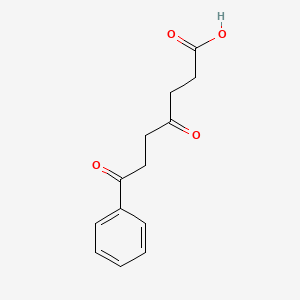

Oxidation Reactions: It acts as an oxidizing agent for primary and secondary alcohols.

Common Reagents and Conditions:

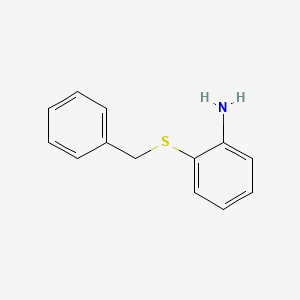

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: The compound is used in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is acetamide.

Oxidation Reactions: The major products are the corresponding oxidized forms of the alcohols.

Propriétés

IUPAC Name |

2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKUQOUMZUFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058456 | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

683-57-8 | |

| Record name | Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Bromoacetamide acts as an alkylating agent, primarily targeting nucleophilic groups like the sulfur atom in cysteine residues or the N7 position of guanine in DNA. [] This alkylation can disrupt protein structure and function or interfere with DNA replication and transcription. [, ] For instance, this compound inactivates horse liver alcohol dehydrogenase, likely by reacting with amino groups in the active site. [] In the hairpin ribozyme, it alkylates G8, suggesting its role in active site chemistry and potentially as a general base. []

ANone:

- Spectroscopic data:

- IR: Characteristic peaks for amide and C-Br bonds. []

- 1H NMR: Provides information on the chemical environment of hydrogen atoms in the molecule. [, ]

- 13C NMR: Provides information on the chemical environment of carbon atoms in the molecule. []

- EI-MS: Used for molecular weight determination and fragmentation pattern analysis. [, , , ]

A: this compound is commonly used as a reagent in organic synthesis. [, , , ] Its stability and compatibility depend on specific conditions:

- Anhydrous conditions: Important for reactions involving this compound derivatives like N-(4-[18F]fluorobenzyl)-2-bromoacetamide. []

- Solvent compatibility: Soluble in various organic solvents like acetonitrile, methanol, and dimethylformamide. [, , ]

- Oligonucleotide labeling: N-(4-[18F]fluorobenzyl)-2-bromoacetamide is utilized for radiolabeling oligonucleotides for PET imaging. [, , , , ]

- Crosslinking agent: Can facilitate the formation of covalent bonds between molecules, particularly in biological systems. [, ]

ANone: Computational methods contribute to understanding this compound derivatives' interactions with biological targets:

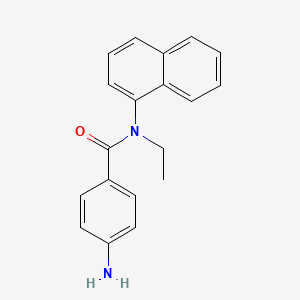

- Molecular docking: Predicts the binding mode and affinity of this compound-containing compounds within the active sites of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

- QSAR models: Can be developed to correlate the structure of this compound derivatives with their biological activities. []

ANone: Modifications to the this compound structure influence its reactivity and biological properties:

- Halogen substitution: The type of halogen atom (e.g., bromine, chlorine) can affect the reactivity and selectivity of the molecule. []

- N-substitution: Introducing various aryl/aralkyl groups to the nitrogen atom significantly influences the biological activity of the resulting acetamide derivatives. [, , , , ]

A: While specific information on this compound formulation is limited in the provided research, it's clear that maintaining anhydrous conditions is crucial for the stability of its derivatives, particularly those used in radiolabeling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.